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Compound of Interest

N-(3-Amino-4-
Compound Name:
methoxyphenyl)acetamide

Cat. No.: B160866

This technical guide provides a comprehensive overview of N-(3-Amino-4-
methoxyphenyl)acetamide, a significant chemical intermediate. The information is tailored for
researchers, scientists, and professionals in drug development, covering its chemical identity,
properties, synthesis, and biological relevance.

Chemical Identity and Nomenclature

The compound with the systematic name N-(3-amino-4-methoxyphenyl)acetamide is a
monoacetylated derivative of 2,4-diaminoanisole.[1] Its structure is characterized by an
acetamido group and an amino group attached to a methoxy-substituted benzene ring.

IUPAC Name: N-(3-amino-4-methoxyphenyl)acetamide[1]

Synonyms: This compound is known by a variety of synonyms in chemical literature and
commerce, including:

3'-Amino-4'-methoxyacetanilide[1][2]

3-Amino-4-methoxyacetanilide[1][3]

Acetamide, N-(3-amino-4-methoxyphenyl)-[1]

2-Amino-4-acetamino anisole[1]
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e 4-Acetamino-2-aminoanisole[1]
e p-Acetanisidide, 3'-amino-[1]
o CAS RN: 6375-47-9[1]

Physicochemical Properties

The key physical and chemical properties of N-(3-Amino-4-methoxyphenyl)acetamide are
summarized in the table below, providing a quantitative overview for laboratory and research

applications.
Property Value Source
Molecular Formula CoH12N202 [1]
Molecular Weight 180.20 g/mol [1]
Melting Point 109-118 °C [2][3]
Boiling Point 313.03 °C (estimate) [3]
Density 1.1819 g/cm? (estimate) [3]
Solubility Soluble in Methanol

White to pale gray or reddish-
Appearance _ [31[4]
gray crystalline powder

Flash Point 199.2 °C

pKa 14.23 (Predicted)

Experimental Protocols

The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide is most commonly achieved
through two primary routes: the selective acylation of 2,4-diaminoanisole or the reduction of 3-
nitro-4-methoxyacetanilide. Below is a detailed protocol for the latter, which is a widely
employed method.

Synthesis via Reduction of 3-nitro-4-methoxyacetanilide
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This protocol outlines a catalytic hydrogenation process, a clean and efficient method for
reducing the nitro group.

Materials:

e 3-nitro-4-methoxyacetanilide

e Methanol or Ethanol (solvent)

o Raney Nickel (catalyst)

e Hydrogen gas

e Pressurized reactor (autoclave)
« Filtration apparatus

» Rotary evaporator

Procedure:

o Reactor Setup: Charge a high-pressure autoclave with 3-nitro-4-methoxyacetanilide and the
chosen solvent (methanol or ethanol). The typical solvent to substrate ratio is 20:1 (v/w).

o Catalyst Addition: Add Raney Nickel catalyst to the mixture. The catalyst loading is typically
1:10 to 2:10 by weight relative to the starting material.

e Hydrogenation: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the
reactor with hydrogen gas to 0.8-2 MPa.

e Reaction Conditions: Heat the mixture to a temperature between 80-110 °C while stirring.
Maintain these conditions for 2-6 hours. The reaction progress can be monitored by
techniques such as TLC or HPLC.

o Work-up: After the reaction is complete, cool the reactor to room temperature and carefully
vent the excess hydrogen gas.

e Purification:
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o Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be

recycled.

o The filtrate is then concentrated under reduced pressure using a rotary evaporator to

remove the solvent.

o The resulting crude product can be further purified by recrystallization from a suitable
solvent like methanol or ethanol to yield pure N-(3-Amino-4-methoxyphenyl)acetamide.

Logical Workflow for Synthesis:
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Synthesis Workflow

(Start: 3-nitro-4-meth0xyacetaniIide)
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;
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;
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A flowchart illustrating the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide.

Biological Significance and Signaling Pathways
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While N-(3-Amino-4-methoxyphenyl)acetamide is primarily utilized as an intermediate in the
synthesis of disperse dyes, its structural motif is found in compounds with interesting biological
activities.[3] Notably, derivatives of this molecule have been investigated as antagonists of the
Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5]

TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is
activated by various noxious stimuli, including heat, acidic conditions, and compounds like
capsaicin.[5][6] Its activation leads to an influx of Ca2* and Na*, resulting in depolarization and
the transmission of pain signals.[5]

Signaling Pathway of TRPV1 Antagonism:

TRPV1 antagonists work by binding to the channel and inhibiting its activation by various
stimuli.[5] This blockade prevents the influx of cations, thereby inhibiting the depolarization of
sensory neurons and the subsequent transmission of pain signals to the brain.[5] This
mechanism of action makes TRPV1 antagonists a promising area of research for the
development of novel analgesics for chronic and inflammatory pain.[5]
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TRPV1 Antagonist Signaling Pathway
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Mechanism of action for a TRPV1 antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxyphenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160866#n-3-amino-4-methoxyphenyl-acetamide-
iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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